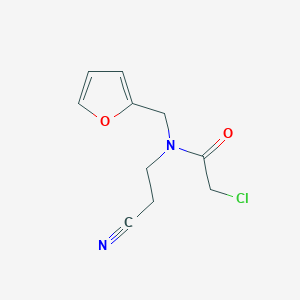

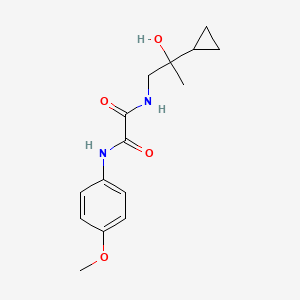

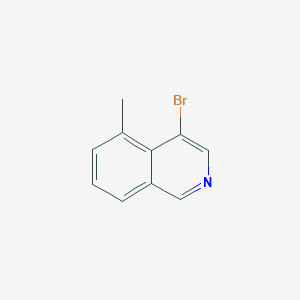

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Reaction Studies

Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied in various chemical synthesis and reaction contexts. For example, Mikhed’kina et al. (2009) explored its reactivity with substituted hydrazines in different solvents, resulting in mixtures of regioisomeric pyrazoles and conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009).

Anticancer Applications

In the field of medicinal chemistry, Das et al. (2009) investigated a related compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, for its potential in overcoming drug resistance in cancer cells, highlighting the significance of similar ethyl pyrrole derivatives in cancer treatment (Das et al., 2009).

Structural and Spectroscopic Analysis

Mirković et al. (2014) conducted a combined experimental and theoretical study on structurally related compounds, providing insights into their crystal structures and vibrational properties, which is relevant for understanding the behavior of ethyl pyrrole derivatives in different states (Mirković et al., 2014).

Synthesis of Pyrrole Derivatives

The synthesis of various pyrrole derivatives, including those related to the ethyl pyrrole compound , has been a focus of several studies. Chen et al. (2013) detailed the synthesis of 4-hydroxy-2-pyridone from related ethyl pyrrole compounds, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Chen et al., 2013).

Microwave-Assisted Synthesis

Milosevic et al. (2015) explored the microwave-assisted synthesis of ethyl pyrrole derivatives, showcasing an efficient method for preparing these compounds, which could be applicable to the synthesis of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (Milosevic et al., 2015).

作用機序

Target of Action

The primary target of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is the Sodium-Glucose Transport proteins (SGLT). The compound shows mild to moderate selectivity for SGLT2 over SGLT1 . These proteins play a crucial role in glucose regulation in the body.

Mode of Action

The compound interacts with its targets, the SGLT proteins, by inhibiting their action. This inhibition reduces the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolic pathway. By inhibiting SGLT proteins, it prevents glucose reabsorption in the kidneys, causing glucose to be excreted in the urine. This action reduces the overall blood glucose levels, impacting the downstream effects of glucose metabolism .

Pharmacokinetics

It has been evaluated in a urinary glucose excretion test and pharmacokinetic study . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in decreased blood glucose levels. By inhibiting the action of SGLT proteins, the compound causes an increase in glucose excretion, leading to a reduction in blood glucose levels .

特性

IUPAC Name |

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-19-13(17)11-7(2)12(14-8(11)3)9(15)6-10(16)18-4/h14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZYJIOHMGRXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)

![2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid](/img/structure/B2979306.png)

![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2979315.png)